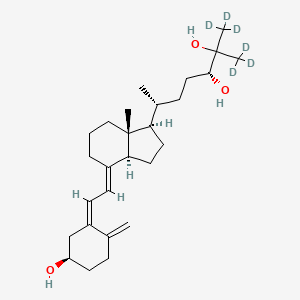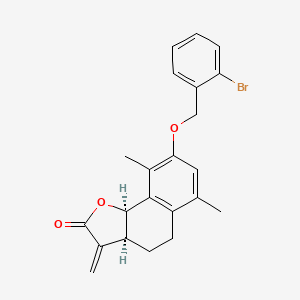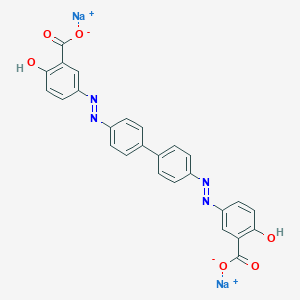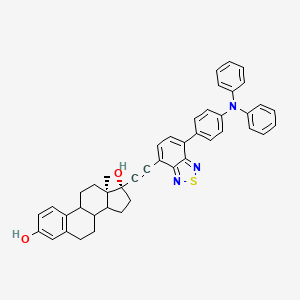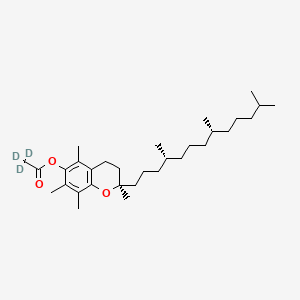
(+/-)-alpha-Tocopherol Acetate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-α-生育酚乙酸酯-d3 是α-生育酚乙酸酯的氘代形式,α-生育酚乙酸酯是维生素E的合成形式。这种化合物通常用作质谱法中α-生育酚乙酸酯定量的内标。氘标记允许在各种生化测定中进行精确的跟踪和测量。
准备方法
合成路线和反应条件
(+/-)-α-生育酚乙酸酯-d3 的合成通常涉及α-生育酚乙酸酯的氘代。该过程可以通过在氘源(如氘气(D2)或氘代溶剂)存在下,将氢原子与氘原子进行催化交换来实现。反应条件通常需要像钯碳(Pd/C)这样的催化剂和升高的温度来促进交换。
工业生产方法
(+/-)-α-生育酚乙酸酯-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高压反应器和连续流系统以确保氘代效率。质量控制措施,如高效液相色谱(HPLC),用于确保最终产品的纯度和一致性。
化学反应分析
反应类型
(+/-)-α-生育酚乙酸酯-d3 会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成生育酚醌衍生物。
还原: 还原反应可以将乙酸酯基团还原回羟基基团,形成α-生育酚。
取代: 乙酸酯基团可以在特定条件下被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 使用诸如氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)之类的还原剂。
取代: 可以使用甲醇钠(NaOCH3)或叔丁醇钾(KOtBu)等试剂进行亲核取代反应。
主要产物
氧化: 生育酚醌衍生物。
还原: α-生育酚。
取代: 根据所用亲电试剂的不同,会形成各种取代的生育酚衍生物。
科学研究应用
(+/-)-α-生育酚乙酸酯-d3 在科学研究中具有广泛的应用:
化学: 用作质谱法中维生素E及其衍生物定量的内标。
生物学: 用于研究维生素E在生物系统中的代谢和生物利用度。
医药: 用于药代动力学研究,以了解维生素E在体内的分布和消除。
工业: 应用于膳食补充剂和强化食品的配方,以确保准确的标签和质量控制。
作用机理
(+/-)-α-生育酚乙酸酯-d3 的作用机理与α-生育酚乙酸酯类似。它充当抗氧化剂,通过中和自由基来保护细胞免受氧化损伤。氘标记不会改变其抗氧化特性,但允许在代谢研究中进行精确的跟踪。分子靶标包括脂质膜,它可以防止脂质过氧化,以及参与氧化应激反应的各种酶。
作用机制
The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.
相似化合物的比较
类似化合物
α-生育酚: 维生素E的非乙酰化形式,它也是一种抗氧化剂,但缺乏乙酸酯基团提供的稳定性。
γ-生育酚: 维生素E的另一种形式,具有不同的抗氧化特性和生物活性。
δ-生育酚: 除了抗氧化作用外,还以其抗炎特性而闻名。
独特性
(+/-)-α-生育酚乙酸酯-d3 由于其氘标记而具有独特性,这使得它能够在科学研究中进行精确的定量和跟踪。这使得它在需要准确测量维生素E及其代谢产物的研究环境中尤其有价值。
属性
分子式 |
C31H52O3 |
|---|---|
分子量 |
475.8 g/mol |
IUPAC 名称 |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |
InChI 键 |
ZAKOWWREFLAJOT-BVMKUAJZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
规范 SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
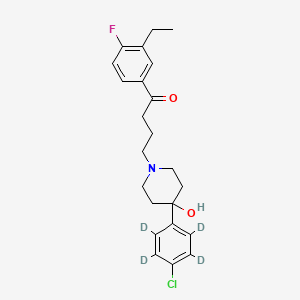

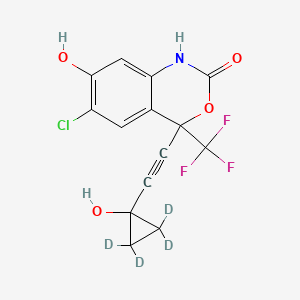
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
